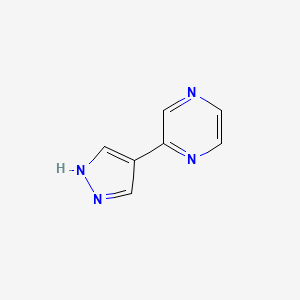

2-(1H-pyrazol-4-yl)pyrazine

Overview

Description

2-(1H-pyrazol-4-yl)pyrazine is a compound that features a pyrazine ring substituted with a pyrazolyl group at the second position. This structural motif is of interest due to its potential applications in pharmaceuticals and materials science. The pyrazole and pyrazine rings are known for their versatility in organic synthesis and their presence in various biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 1H-pyrazole derivatives can be achieved through the reaction of α,β-unsaturated ketones with hydrazine, followed by cyclization . Similarly, the synthesis of 3,5-diaryl-1H-pyrazoles can be accomplished via Claisen condensation of aryl methyl ketones with aromatic esters, followed by cyclization with hydrazine monohydrate . These methods highlight the reactivity of the pyrazole ring and its utility in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of a pyrazole derivative was determined by single crystal X-ray diffraction, revealing intermolecular hydrogen bonding and π-π stacking interactions that stabilize the crystal structure . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, they can undergo cyclocondensation reactions to form novel compounds . The reactivity can also be influenced by the pattern and position of substitution on the pyrazole ring, which can lead to a wide range of biological activities . The versatility of these compounds is further demonstrated by their ability to form cocrystals through hydrogen-bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, as evidenced by DFT calculations and spectroscopic analyses . These properties are important for the development of pyrazole-based drugs and materials.

Relevant Case Studies

Pyrazole derivatives have been studied for their potential as COX-2 inhibitors, which are important in the treatment of inflammation and pain . Additionally, they have been evaluated for their antimicrobial properties, with some compounds showing promising activity against bacterial strains . These case studies demonstrate the potential of pyrazole derivatives in therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques : Environmentally safe methods have been developed for synthesizing novel substituted 2-(1H-pyrazol-4-yl)pyrazine derivatives, offering advantages like milder conditions, operational simplicity, and higher yields (Kitawat & Singh, 2014).

- Characterization and Properties : Studies on pyrazole derivatives, including those with pyrazine groups, have investigated their physical and chemical properties, aiding in the development of new substances with significant pharmacological potential (Fedotov et al., 2022).

Biological and Pharmacological Activities

- Antibacterial and Antioxidant Activities : Compounds containing the this compound moiety have shown promise in antibacterial activities against various strains and possess antioxidant properties, indicating their potential in therapeutic applications (Kitawat & Singh, 2014); (Karrouchi et al., 2019).

- Antimicrobial Agents : Novel derivatives have been synthesized, exhibiting good antimicrobial activities, highlighting their potential as new therapeutic agents (Abdel-Wahab et al., 2017).

Photophysical and Photochemical Properties

- Photostability and Photodegradation : The effect of pyrazolyl substituents on the photophysical and photochemical properties of pyrazine derivatives has been studied, revealing insights into their stability and degradation pathways under light exposure, important for developing light-sensitive materials (Pizarro et al., 2018).

Anticonvulsant and Anti-inflammatory Applications

- Potential in Anticonvulsant Therapy : Research has been conducted on new 2-pyrazoline derivatives, showing appreciable anticonvulsant activity in various tests, suggesting their potential use in treating seizures (Bhandari et al., 2013).

- COX-2 Inhibitors : Synthesis of pyrazole derivatives has been explored for their potential as COX-2 inhibitors, a significant area in anti-inflammatory drug development (Patel et al., 2004).

Mechanism of Action

Target of Action

Pyrazole derivatives, which include 2-(1h-pyrazol-4-yl)pyrazine, are known to exhibit a broad spectrum of biological activities . They have been found to interact with various biological targets, contributing to their diverse pharmacological effects .

Mode of Action

Pyrazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes . The interaction of these compounds with their targets can lead to alterations in the normal functioning of the targets, thereby exerting their biological effects .

Biochemical Pathways

It is known that pyrazole derivatives can influence a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Pyrazole derivatives are known to exert a variety of biological effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, temperature, and more . .

Future Directions

properties

IUPAC Name |

2-(1H-pyrazol-4-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-9-7(5-8-1)6-3-10-11-4-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLTUYDPHVYZIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402771 | |

| Record name | 2-(1H-pyrazol-4-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849924-97-6 | |

| Record name | 2-(1H-Pyrazol-4-yl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849924-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-pyrazol-4-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-PYRAZOL-4-YL)PYRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)